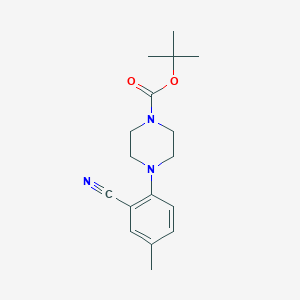

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group and a substituted phenyl ring at the piperazine nitrogen. The phenyl ring contains a cyano (-CN) group at the 2-position and a methyl (-CH₃) group at the 4-position. This structural motif is common in medicinal chemistry, where the Boc group aids in synthetic manipulation, and the aromatic substituents modulate electronic and steric properties for targeted biological interactions. The compound’s synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, leveraging the reactivity of halogenated intermediates .

Properties

IUPAC Name |

tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N3O2/c1-13-5-6-15(14(11-13)12-18)19-7-9-20(10-8-19)16(21)22-17(2,3)4/h5-6,11H,7-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHVKEMURDOLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)OC(C)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40468463 | |

| Record name | TERT-BUTYL 4-(2-CYANO-4-METHYLPHENYL)PIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027911-78-9 | |

| Record name | TERT-BUTYL 4-(2-CYANO-4-METHYLPHENYL)PIPERAZINE-1-CARBOXYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40468463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions

Mechanism

The reaction proceeds via a two-step SNAr mechanism:

Yield and Purification

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables efficient aryl-piperazine bond formation under milder conditions.

Catalytic System

Data Table: Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 5–7.5 mol% | Maximizes turnover |

| Ligand Ratio | 2:1 (Ligand:Pd) | Prevents Pd aggregation |

| Solvent Polarity | Low (toluene) | Enhances selectivity |

One-Pot Synthesis via Cu-Catalyzed Azide-Alkyne Cycloaddition

A one-pot approach combines alkyne-azide cycloaddition (CuAAC) with piperazine functionalization.

Procedure

Outcome

Protective Group Strategies

The tert-butyloxycarbonyl (Boc) group is critical for nitrogen protection.

Deprotection Considerations

- Acidic conditions (HCl/dioxane) remove Boc, but stability during coupling requires careful pH control.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| NAS | 50–70 | 85–90 | High | Moderate |

| Buchwald-Hartwig | 65–80 | 90–95 | Low (Pd cost) | High |

| One-Pot CuAAC | 90–97 | >95 | Moderate | High |

Key Findings :

- One-Pot CuAAC offers superior yield and purity but requires stringent temperature control.

- Buchwald-Hartwig is optimal for electron-deficient substrates but incurs higher costs.

Challenges and Mitigation

Common Issues

By-Product Formation :

Catalyst Deactivation :

Purification Complexity :

Industrial-Scale Considerations

Process Optimization

Cost Drivers

Emerging Methodologies

Microwave-Assisted Synthesis

Biocatalytic Approaches

- Enzyme : Transaminases for chiral intermediate synthesis (under exploration).

Chemical Reactions Analysis

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate has been investigated for its pharmacological properties. Compounds with similar structures have shown promise as potential therapeutic agents. For instance, derivatives of piperazine are often explored for their activity against various diseases, including cancer and infectious diseases.

Antiparasitic Activity

Research indicates that compounds structurally related to this compound may exhibit antiparasitic activity. In particular, studies on related carboxamide compounds have demonstrated significant inhibition of Plasmodium falciparum, the causative agent of malaria, suggesting that similar piperazine derivatives could also possess antimalarial properties . The presence of an aromatic substituent is crucial for enhancing biological activity.

The biological activity of this compound is under investigation, particularly concerning its interaction with biological targets and pathways.

Synthetic Methodologies

This compound can be synthesized through various chemical reactions involving piperazine derivatives. The synthetic approaches often aim to optimize yield and purity while minimizing environmental impact.

Reaction Conditions

Typical synthesis involves the reaction of tert-butyl piperazine with appropriate carboxylic acid derivatives under controlled conditions. For instance, using carbon tetrabromide as a reagent in dichloromethane has been reported to yield high-purity products . These methodologies are crucial for producing the compound for research and potential therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate various biochemical pathways .

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Target Compound: The 2-cyano group is strongly electron-withdrawing, while the 4-methyl group is electron-donating.

- tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate (): The 4-amino group introduces electron-donating and hydrogen-bonding capabilities, contrasting with the methyl group in the target compound. This substitution enhances solubility in polar solvents and may alter pharmacokinetic properties .

- tert-Butyl 4-(4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (): The trifluoromethyl (-CF₃) group is electron-withdrawing and lipophilic, increasing metabolic stability compared to the methyl group. This substitution is common in agrochemicals and pharmaceuticals for improved bioavailability .

Positional Isomerism

- tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate (): The formyl (-CHO) group at the 2-position and -CF₃ at the 4-position create a sterically hindered and reactive aromatic system. The formyl group allows for further derivatization (e.g., condensation reactions), unlike the cyano group in the target compound .

- tert-Butyl 4-(5-bromo-3-cyanopyridin-2-yl)piperazine-1-carboxylate (): A pyridine ring replaces the benzene ring, with bromine at the 5-position. The electron-deficient pyridine ring enhances reactivity in cross-coupling reactions compared to the phenyl analog .

Physical and Spectroscopic Properties

- NMR Profiles: The target compound’s ¹H-NMR would show distinct signals for the methyl (δ ~2.3 ppm) and aromatic protons (δ ~7.0–7.5 ppm), similar to tert-butyl 4-(2-cyano-4-formylphenyl)piperazine-1-carboxylate (). In contrast, trifluoromethyl-containing analogs () exhibit characteristic ¹⁹F-NMR peaks .

- Melting Points and Solubility: Electron-withdrawing groups (e.g., -CN, -CF₃) generally increase melting points but reduce aqueous solubility. For example, the target compound is likely less soluble than the 4-amino analog () due to the absence of polar amino groups .

Biological Activity

Tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate (CAS Number: 1027911-78-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of drug discovery and development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₇H₂₃N₃O₂

- Molecular Weight : 301.38 g/mol

- Purity : Typically ≥ 96% in commercial preparations .

This compound is structurally related to piperazine derivatives, which are known to interact with various biological targets, including receptors and enzymes involved in neurotransmission and cancer pathways. The cyano group and tert-butyl moiety contribute to its lipophilicity, potentially enhancing its ability to cross biological membranes and interact with intracellular targets.

Target Interactions

Research indicates that compounds with similar piperazine structures can act as antagonists or inhibitors at various receptor sites, including:

- Serotonin Receptors : Modulating neurotransmitter systems.

- Dopamine Receptors : Affecting mood and behavior.

- PD-1/PD-L1 Pathway : Inhibiting immune checkpoint interactions that are critical in cancer immunotherapy .

Antitumor Activity

Recent studies have explored the potential antitumor effects of piperazine derivatives. For instance, compounds targeting the PD-1/PD-L1 axis have shown promise in restoring T-cell function and enhancing anti-tumor immunity. While specific data on this compound is limited, its structural analogs have demonstrated significant activity in preclinical models .

In Vitro Studies

In vitro assays have been employed to evaluate the compound's biological activity:

| Study Type | Findings |

|---|---|

| Binding Assays | Showed potential interaction with PD-L1. |

| Cell Viability Assays | Reduced viability of cancer cell lines at specific concentrations. |

| Cytotoxicity Tests | Indicated selective toxicity towards malignant cells over normal cells. |

Case Studies

-

Immune Modulation :

A study investigated small molecules similar to this compound that inhibit PD-L1 interactions. Results indicated a restoration of T-cell function in vitro, suggesting that this class of compounds could enhance immune responses against tumors . -

Neuropharmacological Effects :

Other piperazine derivatives have been tested for their effects on serotonin and dopamine receptors. These studies suggest potential applications in treating mood disorders and other neurological conditions .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-cyano-4-methylphenyl)piperazine-1-carboxylate, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves a multi-step approach starting with Boc protection of the piperazine ring, followed by coupling with a substituted phenyl group. For example, tert-butyl piperazine-1-carboxylate derivatives can react with halogenated aryl precursors (e.g., 2-cyano-4-methylphenyl bromide) under nucleophilic aromatic substitution conditions. Optimization includes:

- Catalyst : Use Pd catalysts (e.g., Pd(OAc)₂) for cross-coupling reactions .

- Solvent : Polar aprotic solvents like DMF or THF improve reaction efficiency .

- Temperature : Elevated temperatures (80–110°C) enhance reaction rates but may require controlled conditions to avoid decomposition .

- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization ensures purity .

Q. How can spectroscopic techniques (FT-IR, NMR, LCMS) confirm the structural integrity of this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of key functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, Boc carbonyl at ~1680 cm⁻¹) .

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm), piperazine methylenes (δ 3.0–3.5 ppm), and tert-butyl protons (δ 1.4 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups .

- LCMS : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns to confirm molecular weight and substituent connectivity .

Q. What methodologies are recommended for determining the crystal structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Use slow evaporation from ethanol or DCM/hexane mixtures to grow high-quality crystals .

- Data Collection : Employ a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) .

- Analysis : Software like SHELXL refines the structure, while Hirshfeld surfaces quantify intermolecular interactions (e.g., C–H···O, N–H···N) .

Advanced Research Questions

Q. How does the 2-cyano-4-methylphenyl substituent influence the electronic and steric properties of the piperazine ring compared to other groups?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing cyano group reduces electron density on the piperazine ring, altering reactivity in nucleophilic substitutions. This can be quantified via DFT calculations (e.g., Mulliken charges) .

- Steric Effects : The methyl group at the 4-position introduces steric hindrance, affecting conformational flexibility. Compare torsional angles in SC-XRD data with derivatives like tert-butyl 4-(3-phenylmethoxyphenyl)piperazine-1-carboxylate .

Q. What strategies resolve contradictions in biological activity data across different assays?

- Methodological Answer :

- Dose-Response Curves : Validate activity thresholds using multiple concentrations (e.g., IC₅₀ values in enzyme inhibition assays) .

- Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1% to avoid cytotoxicity) .

- Orthogonal Assays : Cross-validate with SPR (surface plasmon resonance) for binding affinity or cellular uptake studies .

Q. How can computational modeling predict the reactivity or binding affinity of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like prolyl-hydroxylase (PDB ID: 5L9B). Focus on hydrogen bonds with the cyano group and hydrophobic interactions with the tert-butyl group .

- DFT Calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) for reactivity predictions .

Q. What are the best practices for scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Continuous Flow Systems : Improve reproducibility using automated reactors (e.g., Syrris Asia) with real-time monitoring .

- Work-Up : Replace column chromatography with liquid-liquid extraction (e.g., ethyl acetate/water) for cost-effective purification .

- Quality Control : Implement in-line FT-IR or Raman spectroscopy to monitor reaction progress .

Q. How can stability under various storage conditions be systematically evaluated?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) for 4 weeks. Monitor degradation via HPLC .

- Stability-Indicating Methods : Develop a validated HPLC method (e.g., C18 column, acetonitrile/water gradient) to separate and quantify degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.